8-Fluorotetrazolo[1,5-a]pyridine
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Overview
Description
8-Fluorotetrazolo[1,5-a]pyridine is a heterocyclic compound that features a fused ring system consisting of a tetrazole ring and a pyridine ring. The presence of a fluorine atom at the 8th position of the tetrazole ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluorotetrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with sodium azide and a fluorinating agent. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can ensure consistent production quality and reduce the risk of human error .
Chemical Reactions Analysis
Types of Reactions
8-Fluorotetrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield partially or fully reduced products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of partially or fully reduced tetrazole derivatives.
Substitution: Formation of substituted tetrazolo[1,5-a]pyridine derivatives.
Scientific Research Applications
8-Fluorotetrazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for detecting pH changes in biological systems.
Medicine: Explored for its potential as an antitumor agent and enzyme inhibitor.
Industry: Utilized in the development of new materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of 8-Fluorotetrazolo[1,5-a]pyridine varies depending on its application. In biological systems, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity. For example, as a fluorescent probe, it relies on intramolecular charge transfer (ICT) mechanisms to detect changes in pH .
Comparison with Similar Compounds
8-Fluorotetrazolo[1,5-a]pyridine can be compared with other similar compounds such as:
Tetrazolo[1,5-a]pyridine: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
8-Chlorotetrazolo[1,5-a]pyridine: Substitution of chlorine instead of fluorine, leading to variations in reactivity and applications.
Pyrazolo[1,5-a]pyrimidine: A related heterocyclic compound with different ring fusion and applications.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric effects, making it valuable for specific applications in research and industry .
Properties
CAS No. |
918941-03-4 |
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Molecular Formula |
C5H3FN4 |
Molecular Weight |
138.10 g/mol |
IUPAC Name |
8-fluorotetrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C5H3FN4/c6-4-2-1-3-10-5(4)7-8-9-10/h1-3H |
InChI Key |
CYNSYOBVMRKWIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NN=N2)C(=C1)F |
Origin of Product |
United States |
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